

Spectroscopic Profile of N-Benzoylanthranilate: A Technical Guide

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Compound of Interest

Compound Name: *N-Benzoylanthranilate*

Cat. No.: *B1266099*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-Benzoylanthranilate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Benzoylanthranilic acid, the protonated form of **N-Benzoylanthranilate**. The data for the anionic form, **N-Benzoylanthranilate**, would show characteristic shifts, particularly in the carboxylate region of the IR and ^{13}C NMR spectra.

Table 1: ^1H NMR Spectroscopic Data for N-Benzoylanthranilic Acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0 - 13.0	Broad Singlet	-	Carboxylic Acid (-COOH)
~9.0 - 10.0	Singlet	-	Amide (-NH)
~8.0 - 8.2	Multiplet	-	Aromatic Protons
~7.2 - 7.8	Multiplet	-	Aromatic Protons

Note: The chemical shifts of the acidic proton and the amide proton can be highly dependent on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for N-Benzoylanthranilic Acid

Chemical Shift (δ) ppm	Assignment
~165 - 170	Carboxylic Acid Carbonyl (-COOH)
~160 - 165	Amide Carbonyl (-C=O)
~115 - 140	Aromatic Carbons

Table 3: Infrared (IR) Spectroscopy Data for N-Benzoylanthranilic Acid

Wavenumber (cm^{-1})	Intensity	Assignment
~3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3200 - 3400	Medium	N-H stretch (Amide)
~1700 - 1680	Strong	C=O stretch (Carboxylic Acid)
~1650 - 1630	Strong	C=O stretch (Amide I)
~1550 - 1510	Medium	N-H bend (Amide II)
~1600, ~1450	Medium-Weak	C=C stretch (Aromatic)

Table 4: Mass Spectrometry (MS) Data for N-Benzoylanthranilic Acid

m/z	Relative Abundance (%)	Assignment
241	[M] ⁺	Molecular Ion
224	[M-OH] ⁺	
196	[M-COOH] ⁺	
121	[C ₆ H ₅ CO] ⁺	
105	[C ₆ H ₅ CO] ⁺	
77	[C ₆ H ₅] ⁺	

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of N-Benzoylanthranilic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- **^{13}C NMR Acquisition:** The instrument is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are required compared to ^1H NMR.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of N-Benzoylanthranilic acid (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

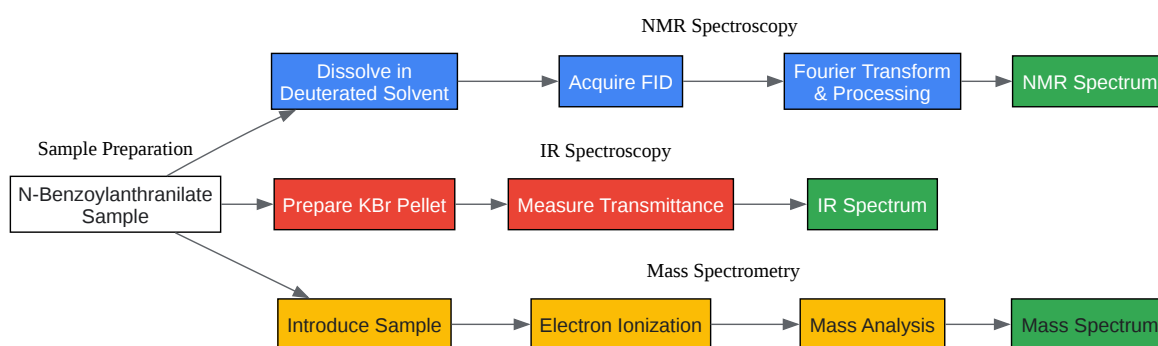
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization (Electron Ionization - EI):** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

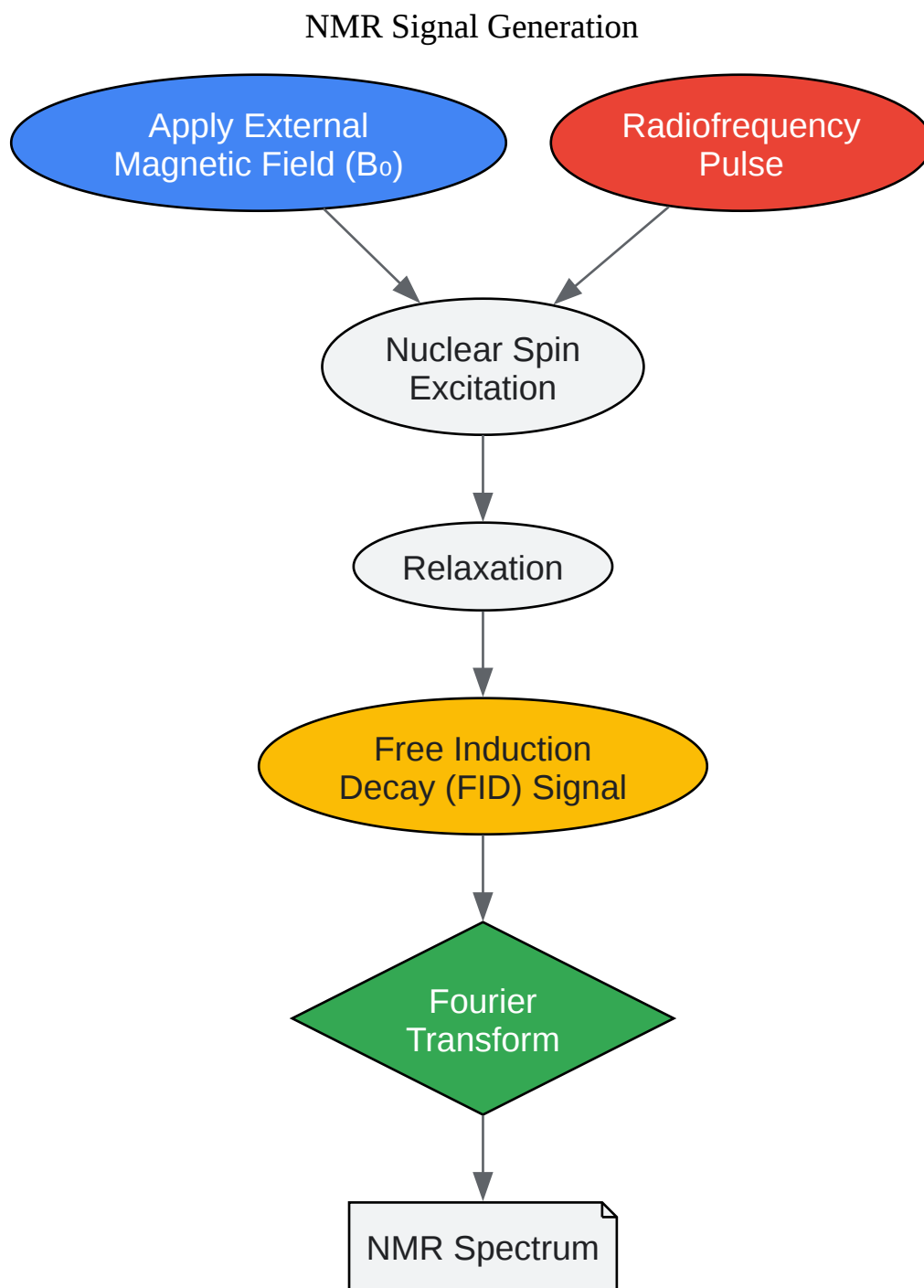
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for spectroscopic analysis of **N-Benzoylanthranilate**.



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Caption: Logical flow of signal generation in NMR spectroscopy.

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